molecular formula C28H42O4 B1253125 Paeonenoide C

Paeonenoide C

Cat. No. B1253125
M. Wt: 442.6 g/mol
InChI Key: VIDISXWZNJLDBI-IDEZQVRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paeonenoide C is a tertiary alcohol. It has a role as a metabolite.

Scientific Research Applications

Pharmacological Potential and Drug Delivery Systems

Paeonol, a bioactive phenol found in various plants like Dioscorea japonica and Paeonia species, demonstrates a range of pharmacological activities. Researchers have synthesized various derivatives of paeonol to enhance its stability and evaluated their biological activities such as anti-inflammatory, neuroprotective, anticancer, and antiviral properties. Despite its therapeutic potential, the clinical use of paeonol is limited due to challenges like poor water solubility and low stability. Various formulations, including conventional and polymeric delivery systems, have been developed to enhance paeonol's bioavailability, indicating its potential as a techno-commercial product (Adki & Kulkarni, 2020).

Therapeutic Effects in Disease Models

Paeonol shows promising results in treating diseases. For instance, it has demonstrated effectiveness in ameliorating alcoholic steatohepatitis in mice by reducing hepatic damage and inflammation (Hu et al., 2010). Its anti-inflammatory and antioxidant properties are also evident in its ability to attenuate periodontitis in rats by regulating pathways involved in inflammation and oxidative stress (Li et al., 2019). Additionally, paeonol has shown potential in treating chronic itch and spinal astrocytic activation in a mouse model of dry skin (Wang et al., 2022).

Anticancer Activity

Paeonol's anticancer properties are significant. It has demonstrated anti-tumor activity against colorectal cancer cells by inducing cell cycle arrest and apoptosis, mediated by suppressing the Wnt/β-catenin signaling pathway (Liu et al., 2020). Similarly, it has been effective against breast cancer cells by modulating CXCL4/CXCR3-B signals and inducing apoptosis (Saahene et al., 2018).

Chemoprotective and Anti-Inflammatory Effects

Paeonol exhibits chemoprotective effects, as seen in its ability to alleviate liver fibrosis by inhibiting hepatic stellate cell activation through the TGF-β/Smad3 signaling pathway (Wu et al., 2019). It also shows potential in preventing adverse effects and reducing the bioavailability of multi-walled carbon nanotubes in an in vivo nematode model (Shu et al., 2015).

properties

Product Name

Paeonenoide C

Molecular Formula

C28H42O4

Molecular Weight

442.6 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9,10-dihydroxy-6a,6b,9,12a-tetramethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C28H42O4/c1-17-8-13-28(23(30)31)15-14-25(3)18(19(28)16-17)6-7-20-24(2)11-10-22(29)27(5,32)21(24)9-12-26(20,25)4/h6,19-22,29,32H,1,7-16H2,2-5H3,(H,30,31)/t19-,20+,21+,22-,24+,25+,26+,27+,28-/m0/s1

InChI Key

VIDISXWZNJLDBI-IDEZQVRVSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)O)O

Canonical SMILES

CC12CCC(C(C1CCC3(C2CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)(C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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